A Technical Guide to Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: A Keystone for Complex Sphingolipid Synthesis
A Technical Guide to Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol: A Keystone for Complex Sphingolipid Synthesis
Introduction: The Strategic Importance of Orthogonally Protected Sphingoid Bases
In the landscape of contemporary drug discovery and chemical biology, sphingolipids have emerged as critical regulators of a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The intricate signaling pathways governed by these molecules, and their metabolites, have made them compelling targets for therapeutic intervention. Consequently, the chemical synthesis of complex sphingolipids and their analogs is a cornerstone of modern medicinal chemistry, enabling the elucidation of their biological functions and the development of novel therapeutics.
At the heart of this synthetic endeavor lies the need for versatile and strategically protected building blocks. Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol, a synthetic sphingoid base analog, represents a pinnacle of this strategy. Its design, incorporating the orthogonal fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (trityl) protecting groups, provides researchers with unparalleled control over subsequent synthetic transformations. This guide provides an in-depth technical overview of the chemical properties, synthesis, and applications of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.
Molecular Profile and Physicochemical Properties
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is a white crystalline solid at room temperature, with a molecular formula of C₅₂H₆₁NO₄ and a molecular weight of 764.06 g/mol . Its structure is based on the (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol backbone, which is a common core structure in naturally occurring sphingolipids.
| Property | Value | Source |
| CAS Number | 676485-56-6 | Pharmaffiliates |
| Molecular Formula | C₅₂H₆₁NO₄ | Pharmaffiliates |
| Molecular Weight | 764.06 g/mol | Pharmaffiliates |
| Appearance | White Crystalline Solid | Pharmaffiliates |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
| Synonym | (9H-fluoren-9-yl)methyl ((2S,3R,E)-3-hydroxy-1-(trityloxy)octadec-4-en-2-yl)carbamate | Pharmaffiliates |
The strategic placement of the Fmoc group on the C2 amine and the trityl group on the C1 primary hydroxyl group is the defining feature of this molecule. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either the amine or the primary hydroxyl group, without affecting the other.[3]
The Principle of Orthogonal Protection: A Synthetic Chemist's Toolkit
The synthetic utility of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is rooted in the concept of orthogonal protection. In this strategy, two or more protecting groups are utilized that can be removed under distinct and non-interfering reaction conditions.
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Fmoc (Fluorenylmethyloxycarbonyl) Group: This base-labile protecting group is stable to acidic conditions.[4] It is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF).[5] This selective removal exposes the primary amine for further reactions, such as amide bond formation.
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Trityl (Triphenylmethyl) Group: In contrast, the trityl group is a bulky, acid-labile protecting group.[6] Its removal is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] The trityl group is stable to the basic conditions used for Fmoc deprotection.
This orthogonality provides a powerful tool for the stepwise and controlled synthesis of complex molecules.
Caption: Orthogonal deprotection strategy.
Plausible Synthetic Workflow
Caption: Plausible synthetic workflow.
Experimental Protocols (Hypothetical)
Step 1: Selective Tritylation of the Primary Hydroxyl Group
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To a solution of (2S,3R,E)-2-aminooctadec-4-ene-1,3-diol (1.0 eq) in anhydrous pyridine, add trityl chloride (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-O-Trityl-(2S,3R,E)-2-aminooctadec-4-ene-1,3-diol.
Step 2: Fmoc Protection of the Amine Group
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Dissolve the product from Step 1 (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
To this solution, add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.2 eq) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol.
Chemical Reactivity and Stability: A Guide to Handling and Use
The chemical reactivity of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is dictated by its protecting groups and the inherent functionality of the sphingoid backbone.
-
Stability: The compound is stable under neutral and mildly acidic or basic conditions at room temperature. However, it is sensitive to strong acids and bases. For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C.
-
Fmoc Deprotection: The Fmoc group can be selectively removed by treatment with a 20% solution of piperidine in DMF at room temperature. The reaction is typically complete within 30 minutes.
-
Trityl Deprotection: The trityl group is cleaved under acidic conditions, for example, with a solution of 1-5% TFA in DCM. The reaction progress can often be monitored by the appearance of the orange color of the trityl cation.
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Reactivity of the Free Functional Groups: Once deprotected, the free amine at C2 can undergo acylation to form ceramides, sulfonylation, or alkylation. The free primary hydroxyl at C1 can be phosphorylated to generate sphingosine-1-phosphate analogs or glycosylated to form glycosphingolipids. The secondary hydroxyl at C3 can also be functionalized, although it is sterically more hindered.
Analytical Characterization
The identity and purity of Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol are typically confirmed by a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the Fmoc and trityl groups, the olefinic protons of the octadecenyl chain, and the protons of the sphingoid backbone.
-
¹³C NMR: The carbon NMR spectrum would provide signals for all 52 carbon atoms, including the carbonyl carbon of the Fmoc group and the characteristic signals of the aromatic rings and the aliphatic chain.[8]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9][10]
Applications in Research and Drug Development
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol is not an end product but a crucial intermediate for the synthesis of a wide array of complex and biologically active molecules.
-
Synthesis of Glycosphingolipids: The selective deprotection of the trityl group allows for the glycosylation of the primary hydroxyl group, leading to the synthesis of various glycosphingolipids. These molecules are involved in cell-cell recognition, adhesion, and signaling.
-
Preparation of Ceramide Analogs: Removal of the Fmoc group provides access to the amine, which can be acylated with various fatty acids to generate a library of ceramide analogs. These can be used to study the role of different ceramide species in cellular processes.
-
Solid-Phase Synthesis: The Fmoc-protected amine makes this molecule suitable for use in solid-phase synthesis of sphingolipid-containing peptides or other complex structures.[11]
-
Development of Sphingolipid-Based Therapeutics: By providing a versatile platform for modification, this compound can be used to synthesize novel sphingolipid analogs with potential therapeutic applications in areas such as cancer, neurodegenerative diseases, and inflammatory disorders.
Conclusion
Fmoc-1-triphenylmethyl-4-octadecen-1,3-diol stands as a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its orthogonal design offers chemists a high degree of control and flexibility, enabling the construction of complex and biologically significant sphingolipids. As our understanding of the "sphingoverse" continues to expand, the demand for such well-designed synthetic building blocks will undoubtedly grow, further fueling innovation in drug discovery and chemical biology.
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ResearchGate. (n.d.). Summary of the mass spectra of the O-TMS ethers of long-chain diols... Retrieved from [Link]
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- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
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- The Royal Society of Chemistry. (2018). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. RSC Advances, 8(40), 22593-22598.
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ResearchGate. (n.d.). Mass spectra of sterols (as trimethylsilyl ethers): (A)... Retrieved from [Link]
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Semantic Scholar. (1998). EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
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Thieme. (2004). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Retrieved from [Link]
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Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. Retrieved from [Link]
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